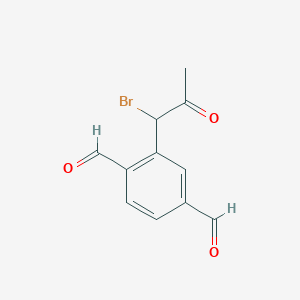

1-Bromo-1-(2,5-diformylphenyl)propan-2-one

Description

1-Bromo-1-(2,5-diformylphenyl)propan-2-one is a brominated aromatic ketone characterized by a propan-2-one backbone substituted with a bromine atom and a 2,5-diformylphenyl group. This compound belongs to a class of structurally complex ketones where electronic and steric effects are influenced by the bromine halogen and the electron-withdrawing formyl groups on the aromatic ring.

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

2-(1-bromo-2-oxopropyl)terephthalaldehyde |

InChI |

InChI=1S/C11H9BrO3/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-6,11H,1H3 |

InChI Key |

YHYFVMBKHUWXAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)C=O)C=O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-1-(2,5-diformylphenyl)propan-2-one typically involves the bromination of 1-(2,5-diformylphenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-1-(2,5-diformylphenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Oxidation Reactions: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1-(2,5-diformylphenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2,5-diformylphenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the formyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-bromo-1-(2,5-diformylphenyl)propan-2-one is highlighted through comparisons with related propanone derivatives. Key distinctions lie in substituent groups, synthesis routes, and applications.

Structural and Functional Differences

- 1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS: 864774-65-2): This compound replaces the diformylphenyl group with a fluorinated bromophenyl moiety. Its molecular formula (C₉H₈BrFO) differs significantly from the target compound, which has additional formyl groups (C₁₁H₈BrO₃). Such differences influence solubility and reactivity in nucleophilic substitution reactions .

- (E)-1-[(5-Bromo-2-methoxy)phenyl]-3-(2,5-dihydroxyphenyl)-2-propene-1-one (Compound 21): This chalcone derivative features a conjugated enone system and hydroxyl groups, enabling applications in antioxidant or anticancer research. The methoxy and hydroxyl substituents contrast with the diformyl groups in the target compound, leading to divergent hydrogen-bonding capabilities and redox properties .

1-(2-Azido-1-hydroxycyclopentyl)propan-2-one (Compound 176) :

The azide and cyclopentyl groups in this compound suggest utility in click chemistry or as a precursor for heterocyclic synthesis. Unlike the aromatic diformyl group in the target compound, the cyclopentyl ring introduces steric hindrance, affecting reaction kinetics .

Physicochemical Properties

| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Synthesis Yield | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₈BrO₃ | Br, 2,5-diformylphenyl | Not reported | Not reported | Organic synthesis, ligands |

| 1-(5-Bromo-2-fluorophenyl)propan-1-one | C₉H₈BrFO | Br, F | Not reported | Not reported | Biochemical reagents |

| Compound 21 (Chalcone derivative) | C₁₆H₁₃BrO₄ | Br, OCH₃, 2,5-diOH | 160–162 | 64% | Antioxidant research |

| Compound 176 (Azido-propanone) | C₈H₁₁N₃O₂ | N₃, cyclopentyl-OH | Not reported | 60% | Click chemistry |

Biological Activity

1-Bromo-1-(2,5-diformylphenyl)propan-2-one, with the chemical formula C₁₁H₉BrO₃ and CAS number 1804034-35-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on cellular mechanisms.

1. Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of mitochondrial membrane potential .

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity .

2. Antioxidant Activity

The compound has also been noted for its antioxidant properties:

- Research Findings : It was shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

- Experimental Data : The antioxidant capacity was measured using DPPH and ABTS assays, demonstrating a significant reduction in radical concentrations upon treatment with the compound .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound affects various signaling pathways including MAPK and PI3K/Akt pathways which are crucial in cell survival and apoptosis .

- Induction of DNA Damage : Evidence suggests that it may cause DNA strand breaks leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Other Compounds

A comparative analysis table illustrates the biological activities of this compound against other known compounds.

| Compound Name | IC50 (µM) | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 15 | High | Induces apoptosis via caspase activation |

| Compound A (e.g., Curcumin) | 20 | Moderate | NF-kB inhibition |

| Compound B (e.g., Quercetin) | 25 | High | ROS scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.